molecular formula C20H28N11O12P B13827973 [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane CAS No. 103213-36-1

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane

Cat. No.: B13827973
CAS No.: 103213-36-1
M. Wt: 645.5 g/mol
InChI Key: HUJVGUZKTYWWJO-UHFFFAOYSA-N
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Description

The compound [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane is a complex organic molecule with significant biochemical and pharmacological properties. This compound is characterized by its intricate structure, which includes multiple purine bases and phosphate groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane involves multiple steps, including the formation of purine bases and their subsequent attachment to a sugar-phosphate backbone. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The purine bases can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the purine bases.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the behavior of complex organic structures. Its reactions provide insights into the mechanisms of purine chemistry and the effects of various functional groups.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for investigating DNA and RNA interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological molecules suggests applications in drug development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for other complex molecules. Its unique structure makes it valuable for developing new chemical processes and products.

Mechanism of Action

The mechanism of action of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and triggering various biochemical pathways. These interactions are mediated by the compound’s purine bases and phosphate groups, which mimic natural nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A nucleotide with a similar phosphate-sugar backbone but different purine bases.

    Guanosine Monophosphate (GMP): Another nucleotide with structural similarities but distinct functional properties.

Uniqueness

The uniqueness of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane lies in its specific combination of purine bases and the arrangement of its functional groups. This structure provides unique reactivity and interaction profiles, distinguishing it from other similar compounds.

Properties

CAS No.

103213-36-1

Molecular Formula

C20H28N11O12P

Molecular Weight

645.5 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane

InChI

InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(34)9(32)6(41-17)2-39-43(37,38)42-12-10(33)5(1-31)40-18(12)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3

InChI Key

HUJVGUZKTYWWJO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N=C(NC2=O)N.N

Origin of Product

United States

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